molecular formula C10H19NO4 B8096093 3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8096093
M. Wt: 217.26 g/mol
InChI Key: KSUUHOYXJWSXIA-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and hydroxyl groups at the 3- and 5-positions. This compound is structurally significant in organic synthesis, particularly in pharmaceutical intermediates, where the Boc group serves to protect amines during multi-step reactions. The hydroxyl groups enhance its polarity, influencing solubility and reactivity.

Properties

IUPAC Name

tert-butyl 3,5-dihydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUUHOYXJWSXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves hydrogenating a diketone precursor to introduce hydroxyl groups at the 3- and 5-positions of a piperidine ring, followed by tert-butyl ester protection.

Key Steps

  • Substrate Preparation :
    A diketone precursor (e.g., tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate ) is dissolved in an organic solvent (e.g., ethanol).

  • Catalytic Hydrogenation :
    Hydrogen gas (3–5 MPa) is introduced under mild conditions (40–60°C) with a chiral catalyst such as Ru[(R)-TolBINAP]Cl₂ . The catalyst-to-substrate ratio is optimized at 1:0.0003–0.0005 .

  • Purification :
    The reaction mixture is concentrated under reduced pressure, extracted with ethyl acetate, and washed with saturated brine to isolate the product.

Reaction Conditions

ParameterValue/Description
CatalystRu[(R)-TolBINAP]Cl₂ or derivative
Hydrogen Pressure3–5 MPa
Temperature40–60°C
SolventEthanol (preferred)
Reaction Time4–7 hours
YieldHigh (up to 95%)

Advantages :

  • Mild Conditions : Low temperature and pressure minimize side reactions.

  • High Yield : Efficient catalyst systems ensure minimal substrate loss.

  • Scalability : Suitable for industrial production due to reusable catalysts.

Resolution and Boc Protection of Hydroxypiperidine Derivatives

Method Overview

This method resolves a racemic mixture of hydroxypiperidine intermediates using chiral resolving agents, followed by tert-butyl carbamate (Boc) protection.

Key Steps

  • Hydrogenation of Pyridone :
    3-Hydroxypyridine is hydrogenated to 3-hydroxypiperidine using a rhodium catalyst (e.g., 5% Rh/C) under 4–6 MPa hydrogen pressure at 80–100°C.

  • Chiral Resolution :
    The racemic mixture of 3-hydroxypiperidine is resolved with D-pyroglutamic acid in ethanol, yielding the (S)-enantiomer as a salt.

  • Boc Protection :
    The resolved (S)-3-hydroxypiperidine is treated with di-tert-butyl dicarbonate (BOC anhydride) in basic conditions (e.g., NaOH) at 20–30°C.

Optimized Parameters

ParameterValue/Description
Resolving AgentD-Pyroglutamic acid (1:0.55–0.6 molar ratio)
Solvent95% ethanol
BOC Reaction Time3–6 hours
Yield55–97% (depending on step)

Advantages :

  • High Purity : Chiral resolution ensures enantiopure intermediates.

  • Cost-Effective : Recyclable resolving agents reduce production costs.

Enzymatic and Microbial Conversion (Alternative Approach)

Key Steps

  • Substrate Preparation :
    tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is dissolved in a phosphate buffer.

  • Microbial Reduction :
    Incubation with strains like Hormoascus or Cryptococcus reduces the ketone to a hydroxyl group under mild conditions (e.g., 30°C, 2–3 days).

  • Workup :
    Ethyl acetate extraction and chromatography isolate the product.

Considerations

FactorImplications
Enzyme SpecificityLimited to hydroxyl group introduction
ScalabilityRequires optimized microbial strains

Advantages :

  • Sustainability : Biocatalysis reduces reliance on hazardous reagents.

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentsYield (%)Purity (%)Scalability
Catalytic HydrogenationRu[(R)-TolBINAP]Cl₂85–95>99High
Boc ProtectionD-Pyroglutamic acid/BOC55–97>99.6Moderate
Enzymatic ConversionMicrobial strains70–8095–98Low

Notes :

  • Catalytic Hydrogenation is preferred for industrial-scale production due to high yields and reusable catalysts.

  • Boc Protection is critical for synthesizing enantiopure intermediates but requires careful resolution steps .

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthetic Organic Chemistry

3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for various chemical modifications, leading to the synthesis of more complex molecules.

Reactions and Transformations

The compound can undergo several reactions:

  • Oxidation : Converts to ketones or carboxylic acids.
  • Reduction : Produces primary amines.
  • Substitution : Forms different esters or amides.

These reactions highlight its versatility as a precursor in synthetic pathways.

Biological Applications

Research indicates that this compound may have significant biological activities, particularly in pharmacology.

Potential Therapeutic Effects

Studies have suggested that derivatives of piperidine compounds can modulate neurotransmitter systems, making them candidates for treating neurological disorders. The structural features of 3,5-dihydroxy-piperidine derivatives suggest potential interactions with various biological targets.

Case Studies

  • Neurological Disorders : Preliminary studies indicate that compounds similar to 3,5-dihydroxy-piperidine may interact with receptors involved in neurotransmission, which could lead to therapeutic applications.
  • Anti-inflammatory Properties : Compounds derived from this structure have been investigated for their anti-inflammatory effects, particularly in models of arthritis and pancreatitis .

Pharmaceutical Development

The compound is explored as a precursor for drug development, particularly for lipid-lowering agents like rosuvastatin. It plays a role in synthesizing key intermediates necessary for the production of these pharmaceuticals.

Synthesis of Rosuvastatin

The biosynthetic pathway involving 3,5-dihydroxy-piperidine derivatives leads to the formation of (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (CDHH), a critical intermediate in rosuvastatin synthesis.

Industrial Applications

In addition to its roles in research and pharmaceuticals, this compound has potential uses in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Thermal Degradation : Evidence from polymer studies suggests tert-butyl esters decompose via isobutylene release, but the role of hydroxyl groups in accelerating or mitigating this process remains unstudied for 3,5-dihydroxy-piperidine-Boc .
  • Contradictions : While MA20 and A20 polymers show distinct thermal behaviors , extrapolating these to discrete small molecules like 3,5-dihydroxy-piperidine-Boc requires caution due to differing molecular environments.

Biological Activity

3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate , is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl groups at the 3 and 5 positions, which significantly influence its chemical behavior and biological interactions. Its molecular formula is C10H17NO4, with a molecular weight of approximately 217.26 g/mol.

Biological Activities

Research indicates that tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate exhibits various biological activities that may have therapeutic applications.

Neuropharmacological Potential

The structural characteristics of this compound suggest it may interact with neurotransmitter systems. Compounds with similar piperidine structures have been studied for their roles in modulating neurotransmission, particularly in the context of neurological disorders. Preliminary studies indicate that it may bind to receptors involved in neurotransmission, although further research is necessary to fully elucidate these interactions.

The mechanisms through which tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate exerts its effects are not yet fully understood. However, the following pathways have been proposed based on related compounds:

  • Receptor Modulation : It may act on neurotransmitter receptors or enzymes involved in neuropharmacological pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes associated with bacterial resistance mechanisms .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

  • Neurotransmitter Interaction : A study highlighted the interaction of piperidine derivatives with serotonin receptors, suggesting potential applications in treating mood disorders .
  • Antimicrobial Efficacy : Research on structurally related compounds indicated significant activity against multidrug-resistant bacteria, emphasizing the importance of structural modifications in enhancing bioactivity .

Comparative Analysis

To better understand the potential of tert-butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
tert-butyl (3R,5R)-3,5-dihydroxypiperidine-1-carboxylateC10H17NO4Different stereochemistry; potential for varying biological activity
cis-3,5-Dihydroxy-piperidine-1-carboxylic acidC9H15NO4Parent compound without tert-butyl ester; serves as a baseline for activity comparison
4-Hydroxy-L-prolineC5H9NO3Used in peptide synthesis; may share some biological pathways

Q & A

Q. What are the recommended synthetic routes for 3,5-Dihydroxy-piperidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen. A common method involves reacting the parent amine with Boc anhydride in a polar aprotic solvent (e.g., tetrahydrofuran) under controlled temperatures (0–25°C). For example, in analogous syntheses, stirring at 0°C for 2 hours with subsequent solvent evaporation under reduced pressure yields the Boc-protected derivative . Optimizing stoichiometry and solvent choice (e.g., THF vs. DCM) can mitigate side reactions, such as incomplete protection or racemization. Post-synthesis, purification via silica gel chromatography or SCX ion-exchange columns is recommended to isolate the product .

Q. How can researchers confirm the structural integrity and purity of this compound?

Characterization should combine multiple analytical techniques:

  • NMR spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.4 ppm) and piperidine backbone signals.
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]+ or [M+Na]+) and fragmentation patterns.
  • HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 210–254 nm. Contaminants like methyl esters (from incomplete hydrolysis) require gradient elution for separation .

Q. What purification strategies are effective for removing byproducts such as deprotected amines or ester derivatives?

SCX (strong cation exchange) chromatography is highly effective for separating Boc-protected amines from deprotected species due to differential protonation states. For ester contaminants (e.g., methyl esters from side reactions), alkaline hydrolysis followed by liquid-liquid extraction (using ethyl acetate/water) can isolate the desired carboxylic acid derivative. Avoid tert-butyl ester hydrolysis unless optimized conditions (e.g., TFA/DCM) are employed to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrolysis data when tert-butyl esters fail to cleave under standard acidic conditions?

In cases where tert-butyl esters resist cleavage (e.g., with HCl/dioxane), alternative methods include:

  • Trifluoroacetic acid (TFA) in DCM : Effective for Boc deprotection but may require extended reaction times.
  • Microwave-assisted hydrolysis : Accelerates reaction kinetics and reduces side products. Contradictions in hydrolysis efficiency may arise from steric hindrance or electron-withdrawing substituents. For example, methyl ester contamination reported in library syntheses suggests competing transesterification; substituting tert-butyl with benzyl esters can mitigate this .

Q. What strategies enable stereochemical control during the synthesis of 3,5-Dihydroxy-piperidine derivatives?

Stereoselective synthesis requires:

  • Chiral catalysts : Use of (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation or alkylation steps.
  • Protecting group manipulation : Temporary silyl protection of hydroxyl groups to direct regioselective Boc installation. For example, analogous tert-butyl piperidinecarboxylates (e.g., 3,5-dimethyl derivatives) achieve stereocontrol via steric directing groups, as seen in Boc-protected quaterpiperidine syntheses .

Q. How can this compound serve as a building block in multicomponent reactions (MCRs) for peptide mimetics?

The tert-butyl ester acts as a stable carboxylate precursor in MCRs like the Ugi four-component condensation (FCC). For instance:

  • Combine with isonitriles, aldehydes, and amines to generate tripeptide analogs.
  • Post-reaction, cleave the tert-butyl group under acidic conditions to expose the carboxylic acid for further functionalization. This approach avoids racemization during peptide elongation, as demonstrated in FCC syntheses using tert-butyl isocyanoacetate .

Key Methodological Insights

  • Safety : Handle tert-butyl esters in fume hoods with PPE (gloves, goggles) due to potential irritancy .
  • Troubleshooting : If Boc deprotection fails, confirm anhydrous acidic conditions (e.g., TFA) and exclude moisture.

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